ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
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Overview
Description
Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a complex organic compound with a unique structure that includes a biphenyl group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride typically involves multiple steps, including the formation of the biphenyl group, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include biphenyl derivatives, amines, and ethyl esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromic acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4S)-5-phenyl-4-amino-2-methylpentanoate hydrochloride
- Ethyl (4S)-5-(4-methylphenyl)-4-amino-2-methylpentanoate hydrochloride
- Ethyl (4S)-5-(4-chlorophenyl)-4-amino-2-methylpentanoate hydrochloride
Uniqueness
Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26ClNO2 |
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Molecular Weight |
347.9 g/mol |
IUPAC Name |
ethyl (4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15?,19-;/m0./s1 |
InChI Key |
MYJTZLYRAWUSLB-VYBJUCHJSA-N |
Isomeric SMILES |
CCOC(=O)C(C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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